Dodecyl-d25-phosphocholine
Overview
Description
Dodecyl-d25-phosphocholine is a significant biochemical reagent belonging to the phospholipid class. It is a colorless to yellowish liquid with a mild characteristic taste. This compound is soluble in polar organic solvents such as water, alcohol, and dimethyl sulfoxide. It plays a crucial role in various biological and chemical applications due to its unique properties .
Preparation Methods
Dodecyl-d25-phosphocholine is typically synthesized through chemical methods. The preparation involves multiple steps, including the reaction of phosphocholine with d25-dodecanol, followed by esterification reactions. The synthetic route requires precise control of reaction conditions to ensure the purity and yield of the final product . Industrial production methods often involve large-scale chemical synthesis with stringent quality control measures to produce high-purity this compound .
Chemical Reactions Analysis
Dodecyl-d25-phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphocholine derivatives, while reduction may produce dodecyl alcohol derivatives .
Scientific Research Applications
Dodecyl-d25-phosphocholine is widely used in scientific research due to its versatile properties:
Chemistry: It is used as a solvent and molecular probe in various chemical reactions and studies.
Biology: It serves as a membrane protein and lipid membrane mimic, making it valuable in biological membrane research and the delivery of bioactive substances.
Medicine: It is used in drug delivery systems to enhance the permeability of drugs into membranes.
Industry: It is employed in the formulation of detergents and surfactants for various industrial applications .
Mechanism of Action
Dodecyl-d25-phosphocholine exerts its effects by mimicking the properties of biological membranes. It forms micelles that closely resemble cell membranes, allowing it to interact with membrane proteins and peptides. This interaction facilitates the study of lipid-associated proteins and peptides, enhancing our understanding of their structure and function .
Comparison with Similar Compounds
Dodecyl-d25-phosphocholine is unique due to its deuterated dodecyl chain, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Similar compounds include:
Dodecylphosphocholine: A non-deuterated version with similar properties but less effective in certain analytical applications.
Sodium dodecyl sulfate: An anionic surfactant used in similar applications but with different chemical properties.
Dodecylmaltoside: A nonionic surfactant used for membrane protein studies but with a different head group structure .
This compound stands out due to its unique combination of properties, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosadeuterio-1-(trimethylazaniumyl)tetradecan-2-yl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-17(16-18(2,3)4)22-23(19,20)21/h17H,5-16H2,1-4H3,(H-,19,20,21)/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEKULUKSDKCJM-JEYGRLBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C[N+](C)(C)C)OP(=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C[N+](C)(C)C)OP(=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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